[1,2,4]Triazino[4,5-a]indol-1(2H)-one
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Overview
Description
[1,2,4]Triazino[4,5-a]indol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that includes a triazine ring and an indole moiety, which contribute to its diverse chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazino[4,5-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isatin α-semicarbazone with hydrazine derivatives, leading to the formation of the triazine ring fused with the indole system . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with the addition of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazino[4,5-a]indol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted triazinoindole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [1,2,4]Triazino[4,5-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, thereby reducing oxidative stress and inflammation . The compound’s ability to interact with DNA and proteins also contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazino[5,6-b]indole: Another triazinoindole derivative with similar structural features but different biological activities.
[1,2,4]Triazino[4,3-a]quinoxaline: Known for its anticancer and antimicrobial properties.
[1,2,4]Triazino[5,6-f]-1,10-phenanthroline: Studied for its potential as a photoactivated cytotoxin.
Uniqueness
[1,2,4]Triazino[4,5-a]indol-1(2H)-one stands out due to its unique combination of a triazine ring and an indole moiety, which imparts distinct chemical reactivity and a broad spectrum of biological activities. Its ability to inhibit specific enzymes and interact with biomolecules makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2H-[1,2,4]triazino[4,5-a]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-5-7-3-1-2-4-8(7)13(9)6-11-12-10/h1-6H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYVPKYWTCURKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C=NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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